Cas no 16841-46-6 (3,6-dihydro-2H-1lambda6-thiopyran-1,1-dione)

16841-46-6 structure
상품 이름:3,6-dihydro-2H-1lambda6-thiopyran-1,1-dione
3,6-dihydro-2H-1lambda6-thiopyran-1,1-dione 화학적 및 물리적 성질
이름 및 식별자
-
- 2H-Thiopyran,3,6-dihydro-, 1,1-dioxide
- Thiacyclohex-3-ene, 1,1-dioxide
- 3,6-dihydro-2H-thiopyran 1,1-dioxide
- 3,6-dihydro-2H-1lambda6-thiopyran-1,1-dione
-
- MDL: MFCD30162215
- 인치: InChI=1S/C5H8O2S/c6-8(7)4-2-1-3-5-8/h1-2H,3-5H2
- InChIKey: GAFNNBCHKMQQQB-UHFFFAOYSA-N
- 미소: O=S1(CCC=CC1)=O
계산된 속성
- 정밀분자량: 132.02454
실험적 성질
- PSA: 34.14
3,6-dihydro-2H-1lambda6-thiopyran-1,1-dione 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-199535-0.25g |
3,6-dihydro-2H-1lambda6-thiopyran-1,1-dione |
16841-46-6 | 95% | 0.25g |
$672.0 | 2023-09-16 | |
Enamine | EN300-199535-5.0g |
3,6-dihydro-2H-1lambda6-thiopyran-1,1-dione |
16841-46-6 | 95% | 5g |
$3935.0 | 2023-05-25 | |
Enamine | EN300-199535-1g |
3,6-dihydro-2H-1lambda6-thiopyran-1,1-dione |
16841-46-6 | 95% | 1g |
$1357.0 | 2023-09-16 | |
1PlusChem | 1P01B8LW-50mg |
3,6-dihydro-2H-1lambda6-thiopyran-1,1-dione |
16841-46-6 | 95% | 50mg |
$385.00 | 2025-03-19 | |
A2B Chem LLC | AW03188-250mg |
3,6-dihydro-2H-1lambda6-thiopyran-1,1-dione |
16841-46-6 | 95% | 250mg |
$743.00 | 2024-01-03 | |
A2B Chem LLC | AW03188-100mg |
3,6-dihydro-2H-1lambda6-thiopyran-1,1-dione |
16841-46-6 | 95% | 100mg |
$530.00 | 2024-01-03 | |
1PlusChem | 1P01B8LW-1g |
3,6-dihydro-2H-1lambda6-thiopyran-1,1-dione |
16841-46-6 | 95% | 1g |
$1543.00 | 2025-03-19 | |
A2B Chem LLC | AW03188-50mg |
3,6-dihydro-2H-1lambda6-thiopyran-1,1-dione |
16841-46-6 | 95% | 50mg |
$367.00 | 2024-01-03 | |
1PlusChem | 1P01B8LW-250mg |
3,6-dihydro-2H-1lambda6-thiopyran-1,1-dione |
16841-46-6 | 95% | 250mg |
$782.00 | 2025-03-19 | |
TRC | D456043-50mg |
3,6-dihydro-2H-1lambda6-thiopyran-1,1-dione |
16841-46-6 | 50mg |
$ 340.00 | 2022-06-05 |
3,6-dihydro-2H-1lambda6-thiopyran-1,1-dione 관련 문헌
-
1. Synthesis and (spectro)electrochemistry of mixed-valent diferrocenyl–dihydrothiopyran derivativesKonrad Kowalski,Rafa? Karpowicz,Grzegorz Mlostoń,Dominique Miesel,Alexander Hildebrandt,Heinrich Lang,Rafa? Czerwieniec,Bruno Therrien Dalton Trans. 2015 44 6268
16841-46-6 (3,6-dihydro-2H-1lambda6-thiopyran-1,1-dione) 관련 제품
- 1803841-57-7(1-Bromo-1-(3-bromo-2-(difluoromethoxy)phenyl)propan-2-one)
- 1141669-85-3(1-(5-Bromo-3-fluoropyridin-2-yl)piperazine)
- 1260766-37-7(3-(2-Chlorophenyl)methylpiperidin-2-one)
- 91656-99-4((5-bromopent-1-yn-1-yl)trimethylsilane)
- 149505-99-7(Boc-4-(3-aminophenyl)butanoic Acid)
- 2034496-41-6(6-ethoxy-N-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}pyridine-3-carboxamide)
- 2451479-57-3(2-Propenamide, 3-(4-fluorophenyl)-N-(2-oxo-2H-1-benzopyran-6-yl)-, (2E)-)
- 2169809-38-3(ethyl 2-(5,5-dimethyloxolan-3-ylidene)acetate)
- 61220-33-5((piperidin-4-yl)urea)
- 1807939-64-5((2R,3R)-1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carbonitrile)
추천 공급업체
Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
중국 공급자
대량

Wuhan brilliant Technology Co.,Ltd
골드 회원
중국 공급자
대량

Nantong Boya Environmental Protection Technology Co., Ltd
골드 회원
중국 공급자
대량

Henan Dongyan Pharmaceutical Co., Ltd
골드 회원
중국 공급자
대량

Minglong (Xianning) Medicine Co., Ltd.
골드 회원
중국 공급자
대량
